N-(3-Chloropropyl) 4-boronobenzenesulfonamide

CAS No.: 874219-48-4

Cat. No.: VC2801405

Molecular Formula: C9H13BClNO4S

Molecular Weight: 277.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874219-48-4 |

|---|---|

| Molecular Formula | C9H13BClNO4S |

| Molecular Weight | 277.54 g/mol |

| IUPAC Name | [4-(3-chloropropylsulfamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2 |

| Standard InChI Key | GMRSAAZITPFUNA-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O |

Introduction

Chemical Identification and Structure

Basic Identification

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is identified by the CAS registry number 874219-48-4, which was first registered in July 2009 . The compound has a molecular formula of C9H13BClNO4S and a molecular weight of 277.54 g/mol . Its structure was last modified in the PubChem database in February 2025, suggesting ongoing interest in and refinement of our understanding of this compound .

Structural Characteristics

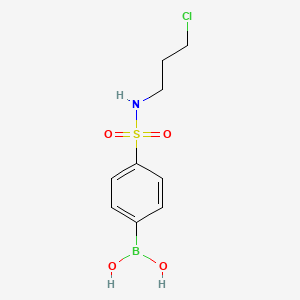

The molecule contains several key structural features that define its chemical behavior:

-

A benzene ring core structure

-

A boronic acid (-B(OH)2) group at the para position of the benzene ring

-

A sulfonamide (-SO2NH-) group attached directly to the benzene ring

-

A 3-chloropropyl chain (-CH2CH2CH2Cl) connected to the nitrogen of the sulfonamide group

This combination of functional groups creates a molecule with multiple reactive sites and distinctive chemical properties.

Nomenclature and Identifiers

The compound is recognized by several names in the scientific literature and chemical databases:

-

N-(3-Chloropropyl) 4-boronobenzenesulfonamide (common name)

-

[4-(3-chloropropylsulfamoyl)phenyl]boronic acid (IUPAC name)

-

(4-(N-(3-Chloropropyl)sulfamoyl)phenyl)boronic acid

-

(4-(N-(3-Chloropropyl)sulfamoyl)-phenyl)boronic acid

For database searching and computational analysis, the following identifiers are useful:

-

InChI: InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2

-

InChIKey: GMRSAAZITPFUNA-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Properties

N-(3-Chloropropyl) 4-boronobenzenesulfonamide exists as a solid at room temperature with the following experimentally determined and predicted physical properties:

Chemical Properties

The chemical behavior of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is influenced by its functional groups, particularly the boronic acid and sulfonamide moieties. Key chemical properties include:

The chemical reactivity of this compound is largely determined by:

-

The boronic acid group, which can participate in:

-

Lewis acid-base interactions

-

Formation of reversible covalent bonds with diols and other nucleophiles

-

Various coupling reactions including Suzuki-Miyaura cross-coupling

-

-

The sulfonamide group, which contributes to:

-

Hydrogen bonding capabilities (both as donor and acceptor)

-

Moderate acidity of the N-H proton

-

Potential for interaction with biological targets

-

-

The 3-chloropropyl chain, which provides:

-

A reactive site for nucleophilic substitution reactions

-

Potential for further functionalization

-

Increased lipophilicity in the molecule

-

Precautionary Measures

For safe handling of this compound, the following precautionary measures are recommended:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray

-

P264: Wash hands thoroughly after handling

-

P271: Use only outdoors or in a well-ventilated area

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P362+P364: Take off contaminated clothing and wash it before reuse

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed

-

P405: Store locked up

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume